2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one
Overview
Description
2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one is a chemical compound that features a thieno[3,2-c]pyridine core structure
Preparation Methods
The synthesis of 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 6,7-dihydrothieno[3,2-c]pyridine with a chlorinating agent such as thionyl chloride, followed by the introduction of a butanone moiety through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Scientific Research Applications
2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a kinase inhibitor, particularly targeting GRK2 kinase, which is involved in various cellular signaling pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, especially in the development of heterocyclic compounds.
Biological Studies: The compound’s interactions with biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one involves its interaction with specific molecular targets such as kinases. The thieno[3,2-c]pyridine core allows the compound to bind to the ATP-binding site of kinases, inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-chloro-1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)butan-1-one include other thieno[3,2-c]pyridine derivatives These compounds share the thieno[3,2-c]pyridine core but differ in their substituents, which can affect their chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-2-9(12)11(14)13-5-3-10-8(7-13)4-6-15-10/h4,6,9H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHRSTXDQQGDDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C(C1)C=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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